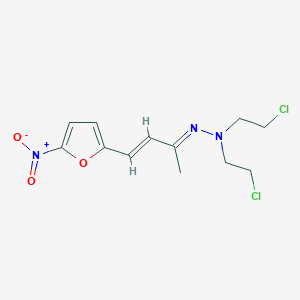
alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone, also known as ANFH, is a chemical compound that has been used in scientific research due to its potential anti-cancer properties. ANFH was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the formation of DNA adducts, which are covalent bonds between alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone and DNA molecules. These adducts can cause DNA damage and trigger apoptosis in cancer cells. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to induce DNA damage and trigger apoptosis in cancer cells. In addition, alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to inhibit the activity of topoisomerase II, which can lead to cell cycle arrest and apoptosis. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in lab experiments is its potential as an anti-cancer agent. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further study. However, one limitation of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone is its potential toxicity. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone can cause DNA damage and trigger apoptosis in healthy cells as well as cancer cells, which can limit its usefulness in clinical applications.
Direcciones Futuras
There are several potential future directions for research on alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone. One area of study could focus on developing new analogs of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone that are less toxic and more selective for cancer cells. Another area of study could focus on combining alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone with other anti-cancer agents to enhance its effectiveness. Additionally, further research could be done to explore the potential use of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in combination with immunotherapy or other cancer treatments.
Métodos De Síntesis
The synthesis of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the reaction of alpha-methyl-5-nitro-2-furanacrolein with bis(2-chloroethyl)hydrazine. The reaction produces alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone as a yellow crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been studied for its potential as an anti-cancer agent. In vitro studies have shown that alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer.
Propiedades
Número CAS |
19819-41-1 |
|---|---|
Nombre del producto |
alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone |
Fórmula molecular |
C12H15Cl2N3O3 |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-4-(5-nitrofuran-2-yl)but-3-en-2-ylidene]amino]ethanamine |
InChI |
InChI=1S/C12H15Cl2N3O3/c1-10(15-16(8-6-13)9-7-14)2-3-11-4-5-12(20-11)17(18)19/h2-5H,6-9H2,1H3/b3-2+,15-10+ |
Clave InChI |
QIDLRSBSRWJBMG-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N\N(CCCl)CCCl)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-] |
SMILES canónico |
CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-] |
Sinónimos |
α-Methyl-5-nitro-2-furanacrylaldehyde bis(2-chloroethyl)hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



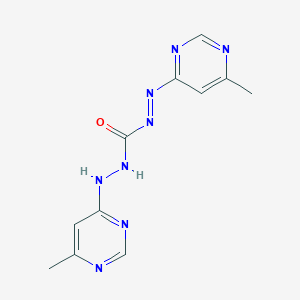
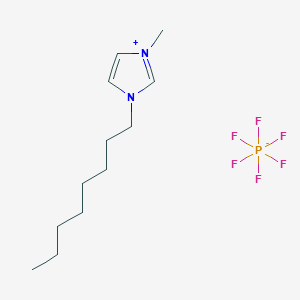
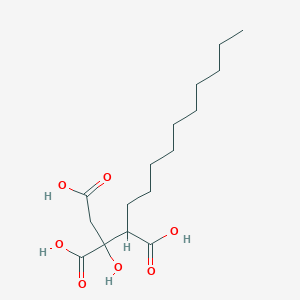
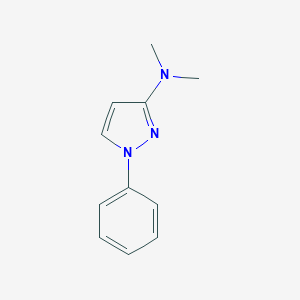
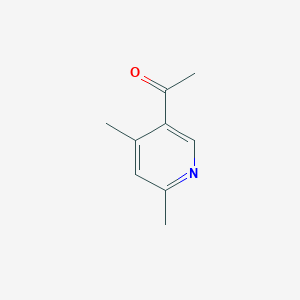
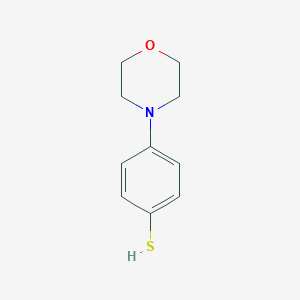
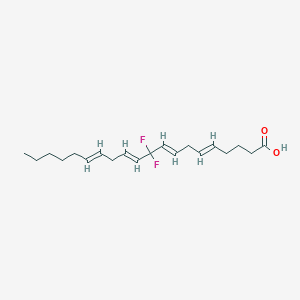
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
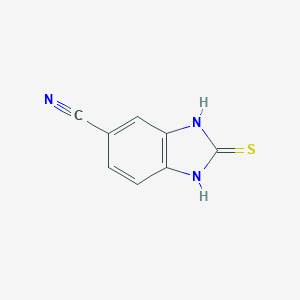
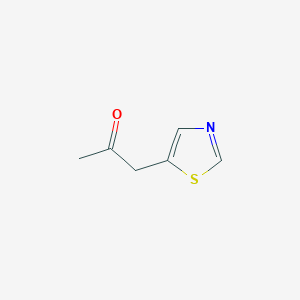
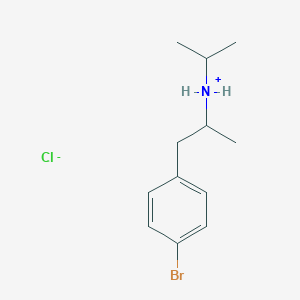
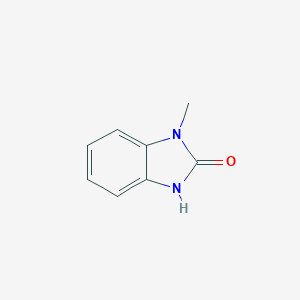
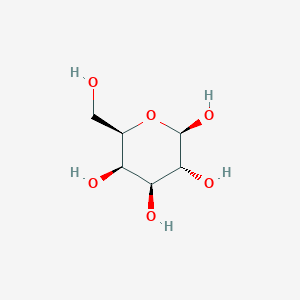
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)